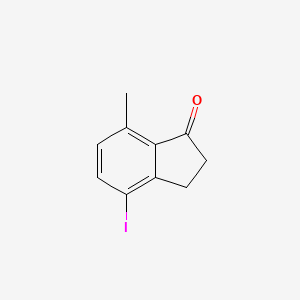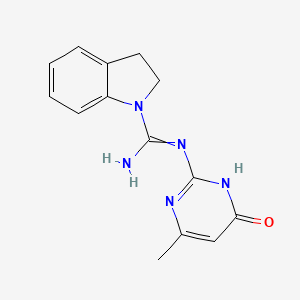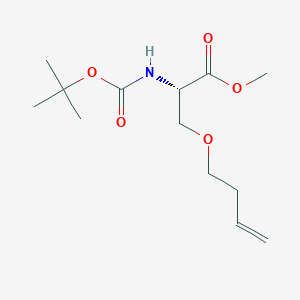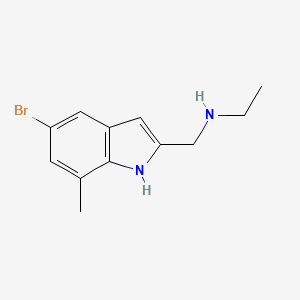
2-Quinoxalinol, 3-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinoxalinol, 3-(trichloromethyl)- is an organic compound with the molecular formula C9H5Cl3N2O. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinol, 3-(trichloromethyl)- typically involves the chlorination of quinoxaline derivatives. One common method involves reacting quinoxaline derivatives with trichloromethyl carbonic ester in an organic solvent at temperatures ranging from 20°C to 150°C for 2 to 30 hours . Another method involves the reduction of 2-quinoxalinol-4-oxide compounds using hydrazine in the presence of a Raney catalyst and a hydroxide of an alkali metal or an alkaline earth metal .
Industrial Production Methods
Industrial production methods for 2-Quinoxalinol, 3-(trichloromethyl)- are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Quinoxalinol, 3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into other quinoxaline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Raney catalyst, and various organic solvents. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Quinoxalinol, 3-(trichloromethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Quinoxalinol, 3-(trichloromethyl)- and its derivatives involves interactions with molecular targets such as kinases. These interactions can inhibit kinase activity, affecting cell signaling pathways and leading to various biological effects. The compound’s structure allows it to bind to specific sites on the kinase, blocking its activity and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Quinoxalinone, 3-(trichloromethyl)-: Similar in structure but with different functional groups, leading to different chemical properties and applications.
3-(Trichloromethyl)quinoxalin-2-ol: Another closely related compound with similar applications and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
73855-49-9 |
|---|---|
Fórmula molecular |
C9H5Cl3N2O |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
3-(trichloromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) |
Clave InChI |
HYRAYGYUGOFLQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


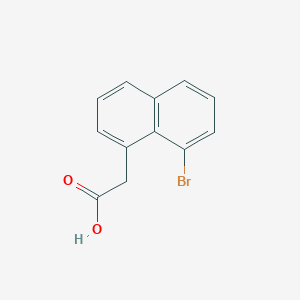
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)

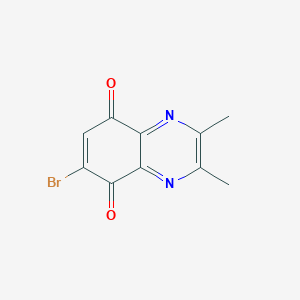

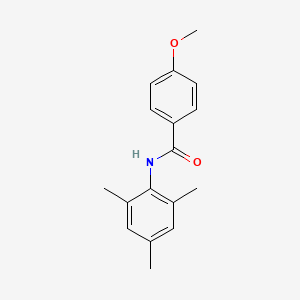
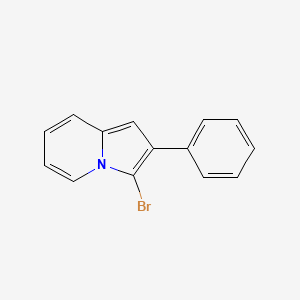
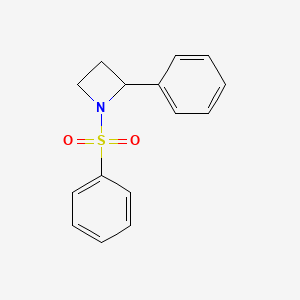
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
